2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE
Overview
Description
2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound featuring a unique structure that includes a bromophenyl group, a chlorophenyl group, and a tetrahydropyrrolo[3,4-d][1,2,3]triazole ring
Preparation Methods
The synthesis of 2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bromophenyl and chlorophenyl intermediates, followed by the formation of the tetrahydropyrrolo[3,4-d][1,2,3]triazole ring. The final step involves the acylation of the intermediate to form the acetamide derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.
Reduction: The carbonyl groups in the tetrahydropyrrolo[3,4-d][1,2,3]triazole ring can be reduced to form alcohol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery and development.
Medicine: It may exhibit pharmacological properties, making it a candidate for therapeutic agents.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromophenyl and chlorophenyl groups may interact with enzymes or receptors, while the tetrahydropyrrolo[3,4-d][1,2,3]triazole ring may play a role in stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other derivatives of tetrahydropyrrolo[3,4-d][1,2,3]triazole, such as:
- 2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide
- 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-bromophenyl)acetamide These compounds share similar structural features but differ in the position and type of halogen substituents, which can affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[5-(3-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN5O3/c19-10-2-1-3-13(8-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-12-6-4-11(20)5-7-12/h1-8,15-16H,9H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNVGMBCGGIQIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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